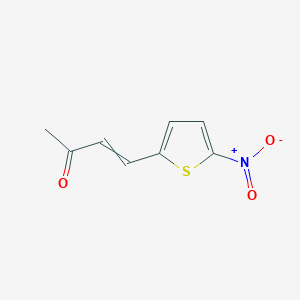
4-(5-nitrothiophen-2-yl)but-3-en-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-nitrothiophen-2-yl)but-3-en-2-one is an organic compound that belongs to the class of nitrothiophenes. This compound features a thiophene ring substituted with a nitro group at the 5-position and a butenone chain at the 4-position. Nitrothiophenes are known for their diverse applications in medicinal chemistry, materials science, and organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitrothiophen-2-yl)but-3-en-2-one typically involves the nitration of thiophene followed by a series of condensation reactions. One common method includes the nitration of thiophene to produce 5-nitrothiophene, which is then subjected to a Knoevenagel condensation with an appropriate aldehyde to form the desired butenone derivative .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimized versions of the laboratory methods, focusing on yield, purity, and cost-effectiveness. This could include continuous flow reactions and the use of industrial catalysts to enhance reaction rates and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-nitrothiophen-2-yl)but-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-(5-aminothiophen-2-yl)but-3-en-2-one, while substitution reactions can produce various derivatives with different functional groups .
Applications De Recherche Scientifique
4-(5-nitrothiophen-2-yl)but-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Mécanisme D'action
The mechanism of action of 4-(5-nitrothiophen-2-yl)but-3-en-2-one is not fully understood. it is believed to involve interactions with cellular proteins and enzymes, leading to various biological effects. The nitro group can undergo reduction to form reactive intermediates that interact with cellular targets, potentially disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-nitrothiophene-2-carboxaldehyde
- 5-nitrothiophene-2-carboxylic acid
- 5-nitrothiophene-2-amine
Uniqueness
4-(5-nitrothiophen-2-yl)but-3-en-2-one is unique due to its butenone chain, which imparts distinct chemical and physical properties compared to other nitrothiophene derivatives. This unique structure allows for specific interactions in chemical reactions and potential biological activities that are not observed with other similar compounds .
Propriétés
Numéro CAS |
57559-00-9 |
|---|---|
Formule moléculaire |
C8H7NO3S |
Poids moléculaire |
197.21 g/mol |
Nom IUPAC |
4-(5-nitrothiophen-2-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H7NO3S/c1-6(10)2-3-7-4-5-8(13-7)9(11)12/h2-5H,1H3 |
Clé InChI |
CPESSTAEWMJABV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)C=CC1=CC=C(S1)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


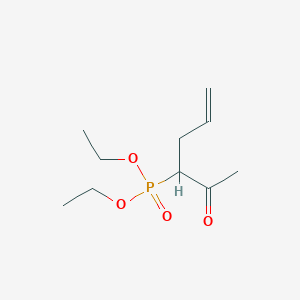
![2-[4-(Methylsulfanyl)phenyl]-1H-indole](/img/structure/B14620998.png)


![[2-[4-(4-amino-5-hydroxy-6-methyloxan-2-yl)oxy-2,5,12-trihydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]-2-oxoethyl] benzoate](/img/structure/B14621010.png)
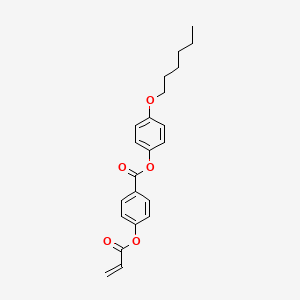
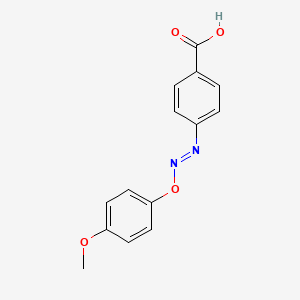

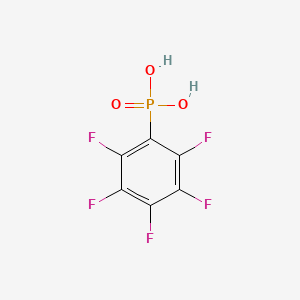
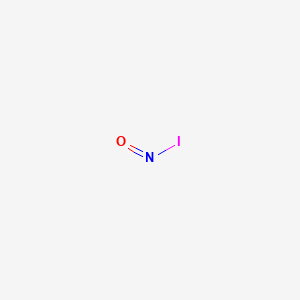
![{9-[4-(Methylsulfanyl)phenyl]-9H-fluoren-9-yl}acetaldehyde](/img/structure/B14621053.png)
![[9-(4-Fluorophenyl)-9H-fluoren-9-yl]acetaldehyde](/img/structure/B14621054.png)

silane](/img/structure/B14621063.png)
